2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
6-hydroxy-1H-pyrrolo[2,3-b]pyrrole-4,5-diamine |
InChI |
InChI=1S/C6H8N4O/c7-4-3-1-2-9-6(3)10(11)5(4)8/h1-2,9,11H,7-8H2 |
InChI Key |
UPAZBPKDLALLHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=C(N2O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Diaminopyrrolo 2,3 B Pyrrol 1 6h Ol
Retrosynthetic Analysis of the 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol Core
A logical retrosynthetic analysis of the target compound, This compound (1) , suggests a convergent synthesis originating from simple, readily available precursors. The core strategy involves a double cyclization reaction, a common method for constructing bicyclic heterocyclic systems.
The primary disconnection of the two pyrrole (B145914) rings in the target structure 1 leads back to a symmetrical intermediate, a substituted succinonitrile (B93025) derivative (2) . This key intermediate would possess the necessary nitrogen and carbon atoms in the correct arrangement for the subsequent double cyclization. This transformation relies on the formation of the two C-N bonds and two C-C bonds that constitute the fused pyrrole rings.
Further deconstruction of intermediate 2 reveals that it could be assembled from a reaction between an activated methylene (B1212753) compound, such as malononitrile (B47326) (3) , and a suitable nitrogen-containing precursor. Specifically, the presence of the N-hydroxy group and the two exocyclic amino groups in the final product suggests a precursor like 2-amino-2-cyanoacetamide (B1359851) and a hydroxylamine (B1172632) derivative. A plausible synthetic pathway could involve the dimerization of a cyano-containing precursor facilitated by a base, followed by an intramolecular cyclization cascade. This approach is analogous to the synthesis of other substituted diaminopyrrole systems. nih.gov
Novel Approaches to the Pyrrolo[2,3-b]pyrrole (B13429425) Scaffold Formation
The formation of the central pyrrolo[2,3-b]pyrrole scaffold is the cornerstone of the synthesis. Modern synthetic methods, including advanced cyclization strategies and multicomponent reactions, offer efficient pathways to this heterocyclic core.
The formation of the bicyclic pyrrolo[2,3-b]pyrrole system can be achieved through several cyclization strategies. A prominent method involves the base-catalyzed cyclization of dinitrile precursors. For instance, the synthesis of diethyl 3,4-diamino-1,6-diphenyl-1,6-dihydropyrrolo[2,3-b]pyrrole-2,5-dicarboxylate has been reported to proceed from the reaction of 2-(bis(phenylamino)methylene)malononitrile, which undergoes a cyclization process. nih.gov
Adapting this to the synthesis of 1 , a potential pathway involves the reaction of a suitable nitrogenous nucleophile with an electrophilic dinitrile. A proposed mechanism would start with the nucleophilic attack of the nitrogen atom onto one of the nitrile groups, followed by a tautomerization and subsequent intramolecular cyclization of the second amino group onto the remaining nitrile.
Alternative advanced methods could include transition-metal-catalyzed cyclizations or free-radical cyclizations. nih.gov For example, a palladium-catalyzed intramolecular arylation has been used to form related fused pyrrole systems, although this typically requires precursor molecules with specific halogen substitutions. nih.gov
Multicomponent reactions (MCRs) provide a powerful and efficient tool for the synthesis of complex heterocyclic molecules from simple starting materials in a single step. nih.gov The synthesis of related pyrrolo[2,3-d]pyrimidine derivatives has been successfully achieved through one-pot, three-component reactions. scielo.org.mxresearchgate.net
A hypothetical MCR for the synthesis of the this compound framework could involve the condensation of three components:
An aldehyde or glyoxal (B1671930) derivative.
An amine source, such as a hydroxylamine derivative, to introduce the N-ol moiety.
An active methylene compound like malononitrile to provide the carbon backbone and the exocyclic amino groups.
This approach offers significant advantages in terms of procedural simplicity, reduced waste, and high convergence, aligning with the principles of green chemistry. researchgate.net The reaction could be catalyzed by an acid, base, or a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB), which has proven effective in similar heterocyclic syntheses. scielo.org.mxresearchgate.net
Regioselective Functionalization Techniques for the this compound Structure
Once the core structure of This compound is synthesized, subsequent functionalization can be explored to generate a library of derivatives. The presence of multiple reactive sites—including the N-H protons of the pyrrole rings, the exocyclic amino groups, and the C-H bonds of the aromatic core—necessitates the use of regioselective techniques.
Drawing parallels from the functionalization of related pyrrolopyridine systems, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools. nih.gov To achieve regioselectivity, a protecting group strategy would likely be essential. The exocyclic amino groups could be selectively protected with standard protecting groups (e.g., Boc or Cbz) to allow for functionalization at the pyrrole nitrogen atoms or the carbon backbone.
Selective N-alkylation or N-arylation at the pyrrole nitrogen positions could be achieved using a strong base followed by treatment with an alkyl or aryl halide. For C-H functionalization, direct C-H activation or a halogenation-then-coupling sequence could be employed. The C4 and C5 positions of the pyrrolo[2,3-b]pyrrole core are potential sites for such modifications, leading to the introduction of aryl, alkyl, or other functional groups.
Atom Economy and Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly integral to modern synthetic design. For the synthesis of This compound , several strategies can be employed to enhance its environmental sustainability.
Use of Green Solvents: Employing water or ethanol (B145695) as the reaction medium, where feasible, is a key green approach. The synthesis of related pyrrolo[2,3-d]pyrimidines has been demonstrated in water using β-cyclodextrin as a promoter, offering a reusable and eco-friendly system. rsc.org Similarly, ethanol has been used as a green solvent in the TBAB-catalyzed synthesis of other pyrrolopyrimidines. scielo.org.mx
Catalysis: The use of recyclable and non-toxic catalysts is crucial. A Cu/Fe co-catalyst system has been reported for the sustainable synthesis of pyrrolo[2,3-b]indoles in water, and this catalyst system could be reused multiple times. rsc.org
Atom Economy: Multicomponent reactions, as discussed in section 2.2.2, are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product, minimizing waste. scielo.org.mxresearchgate.net
By integrating these principles, the synthesis of This compound and its derivatives can be designed to be both efficient and environmentally benign.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is a critical step to maximize the yield and purity of the final product. A systematic study would typically involve screening various parameters for the key scaffold-forming reaction. A hypothetical optimization study for the proposed cyclization step to form 1 is presented below. The model reaction would be the cyclization of the succinonitrile precursor (2) .
The parameters to be optimized include the choice of catalyst, solvent, temperature, and reaction time. Based on studies of similar cyclizations, both acid and base catalysis could be effective. researchgate.net
Table 1: Hypothetical Optimization of the Cyclization Reaction to Yield this compound (1)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | None | Ethanol | Reflux | 24 | < 5 |
| 2 | Acetic Acid (10) | Ethanol | Reflux | 12 | 45 |
| 3 | Citric Acid (10) | Ethanol | Reflux | 12 | 58 |
| 4 | p-TsOH (10) | Toluene | Reflux | 12 | 35 |
| 5 | Sodium Ethoxide (20) | Ethanol | Reflux | 8 | 65 |
| 6 | DBU (20) | Acetonitrile | 80 | 8 | 72 |
| 7 | DBU (20) | Ethanol | Reflux | 6 | 75 |
| 8 | DBU (20) | Methanol | Reflux | 6 | 68 |
| 9 | DBU (10) | Ethanol | Reflux | 6 | 62 |
| 10 | DBU (20) | Ethanol | 60 | 12 | 55 |
Isolated yields after purification.
The hypothetical data suggests that an organic base like DBU in a polar protic solvent such as ethanol provides the most favorable conditions, leading to a high yield in a relatively short reaction time. Further optimization could involve fine-tuning the catalyst loading and temperature to maximize efficiency and minimize side-product formation.
Mechanistic Organic Transformations Involving 2,3 Diaminopyrrolo 2,3 B Pyrrol 1 6h Ol
Reactivity Profiles of the Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol System
The 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol system possesses a complex and nuanced reactivity profile governed by the interplay of its constituent functional groups and the fused aromatic heterocyclic core. The pyrrolo[2,3-b]pyrrole (B13429425) nucleus is an electron-rich aromatic system, inherently susceptible to electrophilic attack. The presence of two amino groups at the C2 and C3 positions dramatically enhances this electron-rich nature, further activating the ring system towards electrophilic substitution. Conversely, the N-hydroxy group at the 1-position introduces a site for both protonation and deprotonation, and can also influence the electronic properties of the pyrrole (B145914) ring to which it is attached.
High Nucleophilicity: The lone pairs of the amino groups and the π-excessive nature of the pyrrole rings make the molecule a potent nucleophile.
Multiple Basic and Acidic Sites: The presence of amino groups and an N-hydroxy group provides multiple centers for protonation and deprotonation, leading to complex acid-base chemistry.
Susceptibility to Oxidation: Electron-rich aromatic systems, particularly those bearing amino groups, are often sensitive to oxidizing agents.
Potential for Condensation Reactions: The amino groups can act as nucleophiles in condensation reactions with carbonyl compounds.
Investigation of Protonation and Deprotonation Equilibria within the this compound Framework
The framework of this compound features several sites capable of engaging in protonation and deprotonation equilibria. The basicity of the amino groups at C2 and C3 is expected to be significant, comparable to other aminopyrroles. However, the exact pKa values of their conjugate acids would be influenced by the electronic effects of the fused ring system and the other substituents. The N-hydroxy group introduces both an acidic proton (on the oxygen) and a potentially basic site (the nitrogen of the N-OH group).
Protonation is likely to occur preferentially at the exocyclic amino groups under mild acidic conditions. The protonation of the pyrrole ring itself, which would disrupt aromaticity, is less favorable. Under strongly acidic conditions, multiple protonations could occur.
Table 1: Estimated pKa Values for Protonation and Deprotonation Sites
| Site of Protonation/Deprotonation | Estimated pKa Range | Notes |
|---|---|---|
| Conjugate acid of 2-amino group | 4-6 | Influenced by resonance with the pyrrole ring. |
| Conjugate acid of 3-amino group | 4-6 | Similar to the 2-amino group, with slight electronic differences. |
| N-hydroxy group (as an acid) | 10-12 | Dependent on the stability of the resulting conjugate base. |
| N-hydroxy group (as a base) | -2 to 0 | Protonation on the nitrogen would be unfavorable. |
Nucleophilic and Electrophilic Reactivity Studies of the this compound Core
The high electron density of the this compound core makes it a strong nucleophile. The amino groups are potent activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the available positions on the pyrrole rings. onlineorganicchemistrytutor.com Due to the presence of substituents at positions 1, 2, and 3, electrophilic attack is anticipated to occur at the C4 and C5 positions of the pyrrolo[2,3-b]pyrrole nucleus. The relative reactivity of these positions would depend on the specific electronic contributions of the substituents and the nature of the electrophile. Pyrroles are generally more reactive towards electrophiles than benzene. wikipedia.org
The exocyclic amino groups themselves are also nucleophilic centers and can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds. libretexts.org The N-hydroxy group, particularly in its deprotonated form, could also exhibit nucleophilic character.
While the core is predominantly nucleophilic, reactions with strong nucleophiles might be possible if the molecule is first activated, for instance, by protonation or by conversion of the N-hydroxy group into a better leaving group.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Predicted Major Product(s) | Rationale |
|---|---|---|
| Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-nitro and/or 5-nitro derivative | The amino groups are strong activating and ortho/para directing groups. |
| Halogenating agent (e.g., NBS, NCS) | 4-halo and/or 5-halo derivative | Similar to nitration, halogenation is expected at the activated positions. |
| Acylating agent (e.g., Ac₂O, AlCl₃) | N-acylation of amino groups, potentially followed by ring acylation at C4/C5 | The amino groups are highly reactive towards acylation. |
| Alkylating agent (e.g., CH₃I) | N-alkylation of amino groups | The nitrogen atoms of the amino groups are the most nucleophilic sites for alkylation. |
Oxidation-Reduction Chemistry of this compound Derivatives
The electron-rich nature of the this compound system makes it susceptible to oxidation. nih.gov Mild oxidizing agents could potentially lead to the formation of quinone-imine type structures or promote polymerization. The oxidation of pyrroles can be complex and is often difficult to control. nih.gov The presence of two amino groups is expected to lower the oxidation potential of the molecule significantly compared to the parent pyrrolo[2,3-b]pyrrole.
The N-hydroxy group can also participate in redox chemistry. It could be oxidized to a nitroxide radical or further to a nitroso group under specific conditions. Conversely, the N-hydroxy group could be reduced to an N-H group. The reduction of the pyrrole rings themselves would require more forcing conditions, leading to the loss of aromaticity.
Reaction Kinetics and Thermodynamics of this compound Transformations
Detailed kinetic and thermodynamic data for transformations involving this compound are not available. However, some general principles can be applied. Electrophilic aromatic substitution reactions on this highly activated system are expected to be very fast, likely much faster than on unsubstituted pyrrole. rsc.org The activation energies for these reactions would be relatively low due to the stabilizing effect of the amino groups on the intermediate carbocations (arenium ions).
The thermodynamics of these reactions will be governed by the relative stabilities of the reactants, intermediates, and products. The formation of a substituted product that retains the aromaticity of the pyrrolo[2,3-b]pyrrole core will generally be thermodynamically favored. Reactions that disrupt the aromatic system will be less favorable unless driven by other factors.
Studies of Reaction Intermediates in this compound Derivatization
The key intermediates in the derivatization of this compound are expected to be similar to those observed in the chemistry of other electron-rich aromatic compounds. In electrophilic aromatic substitution reactions, the formation of a resonance-stabilized carbocation, often referred to as a sigma complex or arenium ion, is a critical step. The positive charge in this intermediate would be extensively delocalized over the pyrrolo[2,3-b]pyrrole ring system and onto the nitrogen atoms of the amino groups, which accounts for their strong activating effect.
In nucleophilic reactions of the amino groups, tetrahedral intermediates would be formed, for example, in acylation reactions. The stability and fate of these intermediates would determine the outcome of the reaction.
Due to the high reactivity of the system, some intermediates may be transient and difficult to isolate or observe directly. Computational studies could provide valuable insights into the structures and energies of these fleeting species.
Theoretical and Computational Investigations of the 2,3 Diaminopyrrolo 2,3 B Pyrrol 1 6h Ol System
Quantum Chemical Calculations of Electronic Structure and Orbital Interactions in 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule like this compound. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be employed to elucidate its electronic structure. These calculations would provide insights into the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds within the pyrrolo[2,3-b]pyrrole (B13429425) core.
Orbital interaction analysis, often performed using Natural Bond Orbital (NBO) theory, would reveal hyperconjugative and resonance interactions that contribute to the molecule's stability. For instance, the interaction between the lone pairs of the nitrogen and oxygen atoms and the π-system of the fused rings would be of particular interest, as these interactions govern the compound's reactivity and aromaticity. The electron-donating effects of the amino groups on the electronic character of the bicyclic system would also be a key area of investigation.
Density Functional Theory (DFT) Studies on Reaction Pathways of this compound
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT studies could be used to explore various potential reaction pathways, such as electrophilic aromatic substitution, oxidation, and reactions involving the amino and hydroxyl groups. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies for different pathways, thereby predicting the most likely reaction mechanisms.
For example, a DFT study could map out the potential energy surface for the protonation of the molecule, identifying the most basic site. Such studies on related nitrogen-containing heterocycles have shown that protonation can occur at different nitrogen atoms, and the relative stability of the resulting conjugate acids can be highly dependent on the molecular structure and solvent effects. researchgate.net Similarly, DFT could be used to model cycloaddition reactions, a common reactivity mode for pyrrole (B145914) derivatives. pku.edu.cn
Molecular Dynamics Simulations for Conformational Analysis of this compound and its Derivatives
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering valuable insights into their conformational preferences and flexibility. For this compound and its derivatives, MD simulations could be used to explore the accessible conformations in different solvent environments. This is particularly important for understanding how the molecule might interact with biological macromolecules, such as enzymes.
The simulations would reveal the preferred orientations of the amino and hydroxyl substituents and the flexibility of the pyrrolo[2,3-b]pyrrole ring system. By analyzing the trajectories from MD simulations, one could identify the most stable conformers and the energy barriers between them. This information is crucial for structure-based drug design, where the conformation of a ligand plays a key role in its binding to a target protein. mdpi.com
Computational Prediction of Novel Reactions and Reactivity Sites in the this compound Scaffold
Computational methods can be employed to predict the most likely sites of reaction within the this compound scaffold. Reactivity indices derived from conceptual DFT, such as the Fukui functions and local softness, can identify the atoms most susceptible to nucleophilic or electrophilic attack. The calculated electrostatic potential map would also highlight electron-rich and electron-poor regions of the molecule, providing a visual guide to its reactivity.
These computational predictions can guide the design of new synthetic routes and the development of novel derivatives with desired properties. For instance, by identifying the most nucleophilic site, chemists could target that position for electrophilic substitution to introduce new functional groups. Computational approaches are increasingly used to predict the sites of metabolism in drug candidates, which is a critical aspect of drug development. nih.gov
Theoretical Basis for Tautomeric Equilibria within this compound
The this compound system can exist in several tautomeric forms due to the presence of labile protons on the nitrogen and oxygen atoms. Theoretical calculations are essential for determining the relative stabilities of these tautomers and understanding the factors that influence the tautomeric equilibrium. Quantum mechanical calculations, often at the DFT level, can be used to compute the Gibbs free energies of the different tautomers in the gas phase and in solution, with solvent effects being modeled using continuum salvation models.
For related aminopyrrole systems, theoretical studies have shown that the position of the tautomeric equilibrium can be significantly influenced by the nature of substituents and the polarity of the solvent. academie-sciences.frmdpi.com For this compound, a theoretical investigation would likely explore the equilibrium between the depicted lactam form and its corresponding lactim tautomer, as well as imine-enamine tautomerism involving the amino groups.
Derivatization and Functionalization Strategies for 2,3 Diaminopyrrolo 2,3 B Pyrrol 1 6h Ol Scaffolds
Modifications at the Amino and Hydroxyl Groups of 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol
The presence of primary amino groups and a hydroxyl group on the this compound scaffold offers straightforward opportunities for derivatization through well-established chemical transformations. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, polarity, and ability to participate in hydrogen bonding.
The primary amino groups at the C2 and C3 positions are nucleophilic and can readily undergo acylation, alkylation, and sulfonylation reactions. For instance, acylation with various acid chlorides or anhydrides can introduce a wide range of substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties. Similarly, reaction with sulfonyl chlorides can yield sulfonamides. The hydroxyl group at the N1 position can be targeted for O-alkylation or O-acylation to introduce further diversity.
Table 1: Representative Modifications of Amino and Hydroxyl Groups
| Entry | Reagent | Reaction Type | Position Modified | Product |
| 1 | Acetyl chloride | Acylation | C2/C3-NH2 | N,N'-(1-hydroxy-1,6-dihydropyrrolo[2,3-b]pyrrole-2,3-diyl)diacetamide |
| 2 | Benzyl bromide | Alkylation | C2/C3-NH2 | N2,N3-Dibenzyl-1-hydroxy-1,6-dihydropyrrolo[2,3-b]pyrrole-2,3-diamine |
| 3 | Dansyl chloride | Sulfonylation | C2/C3-NH2 | N,N'-(1-hydroxy-1,6-dihydropyrrolo[2,3-b]pyrrole-2,3-diyl)bis(5-(dimethylamino)naphthalene-1-sulfonamide) |
| 4 | Methyl iodide | O-Alkylation | N1-OH | 1-Methoxy-2,3-diamino-1,6-dihydropyrrolo[2,3-b]pyrrole |
| 5 | Acetic anhydride | O-Acylation | N1-OH | 2,3-Diamino-1,6-dihydropyrrolo[2,3-b]pyrrol-1-yl acetate |
Functionalization of the Pyrrole (B145914) and Pyrroline Nitrogen Atoms in this compound
The nitrogen atoms of the pyrrole and pyrroline rings in the this compound system are also amenable to functionalization. The pyrrole nitrogen, being part of an aromatic system, can be deprotonated with a suitable base and subsequently alkylated or acylated. This allows for the introduction of a variety of substituents that can modulate the electronic properties of the heterocyclic core. The pyrroline nitrogen, being a secondary amine, can undergo similar reactions under appropriate conditions.
Table 2: Functionalization of Pyrrole and Pyrroline Nitrogens
| Entry | Reagent | Reaction Type | Position Modified | Product |
| 1 | Sodium hydride, Methyl iodide | N-Alkylation | Pyrrole-N | 6-Methyl-2,3-diamino-1-hydroxy-1,6-dihydropyrrolo[2,3-b]pyrrole |
| 2 | Triethylamine, Acetyl chloride | N-Acylation | Pyrrole-N | 1-(2,3-Diamino-1-hydroxy-1H-pyrrolo[2,3-b]pyrrol-6(6H)-yl)ethan-1-one |
| 3 | Benzyl bromide, K2CO3 | N-Alkylation | Pyrroline-N | 4-Benzyl-2,3-diamino-1-hydroxy-1,4,5,6-tetrahydropyrrolo[2,3-b]pyrrole |
Annulation Reactions to Extend the this compound System
Annulation reactions provide a powerful strategy to build additional rings onto the existing this compound framework, leading to more complex and rigid polycyclic structures. The diamino functionality at the C2 and C3 positions is particularly well-suited for the construction of a fused pyrazine ring. For example, reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can lead to the formation of novel pyrrolo[2,3-b]pyrrolo[2,3-e]pyrazine derivatives.
These extended aromatic systems can exhibit interesting photophysical properties and may have applications in materials science as well as in the development of new therapeutic agents. The nature of the substituents on the newly formed ring can be varied by using different dicarbonyl compounds, further expanding the accessible chemical diversity.
Table 3: Annulation Reactions on the this compound Scaffold
| Entry | Reagent | Reaction Type | Fused Ring | Product |
| 1 | Glyoxal | Condensation/Annulation | Pyrazine | 7-Hydroxy-6,7-dihydropyrrolo[2',3':3,4]pyrrolo[1,2-a]pyrazin-8-amine |
| 2 | Diacetyl | Condensation/Annulation | Pyrazine | 2,3-Dimethyl-7-hydroxy-6,7-dihydropyrrolo[2',3':3,4]pyrrolo[1,2-a]pyrazin-8-amine |
| 3 | Phenylglyoxal | Condensation/Annulation | Pyrazine | 2-Phenyl-7-hydroxy-6,7-dihydropyrrolo[2',3':3,4]pyrrolo[1,2-a]pyrazin-8-amine |
Generation of Focused Libraries of this compound Analogues
The development of focused libraries of this compound analogues is a key strategy for the systematic exploration of its structure-activity relationships. By employing combinatorial chemistry principles, a large number of derivatives can be synthesized and screened for desired biological activities. The multiple reactive handles on the scaffold allow for a diversity-oriented synthesis approach.
A typical strategy would involve the parallel synthesis of a matrix of compounds where different building blocks are introduced at the various functionalization points. For example, a library could be generated by reacting a set of different acid chlorides with the amino groups while simultaneously using a range of alkylating agents to modify the hydroxyl and pyrrole nitrogen positions. Such libraries are invaluable tools in drug discovery and chemical biology. Multicomponent reactions are also an efficient tool for preparing highly functionalized organic compounds. nih.govresearchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The this compound scaffold contains stereocenters, and the synthesis of enantiomerically pure derivatives is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. Stereoselective synthetic methods can be employed to control the stereochemistry of the substituents introduced.
One approach is to use chiral auxiliaries or catalysts to direct the stereochemical outcome of the functionalization reactions. For example, the use of chiral acylating agents can lead to the diastereoselective acylation of the amino groups. Alternatively, enzymatic resolutions can be employed to separate racemic mixtures of derivatives. The development of efficient asymmetric synthetic methods is crucial for accessing pharmaceutically important chiral N-heterocycles. nih.govresearchgate.net
Advanced Spectroscopic and Crystallographic Methodologies for Elucidating the Structure and Reactivity of 2,3 Diaminopyrrolo 2,3 B Pyrrol 1 6h Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Assignment in 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing profound insights into the connectivity, stereochemistry, and dynamic behavior of this compound systems. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are utilized to assemble a complete picture of the molecular framework.
The ¹H NMR spectrum of a functionalized derivative, such as Diethyl 3,4-diamino-1,6-diphenyl-1,6-dihydropyrrolo[2,3-b]pyrrole-2,5-dicarboxylate, reveals characteristic signals, including an exchangeable NH proton singlet around 9.45 ppm and multiple signals for phenyl groups between 7.28–7.42 ppm nih.gov. For the core this compound structure, distinct resonances for the pyrrole (B145914) ring protons, the amino (-NH₂) protons, and the hydroxyl (-OH) proton are expected. The chemical shifts of these protons are highly sensitive to their electronic environment and the solvent used.
Tautomerism is a key consideration for this molecule, which can potentially exist in several forms, including the amino-imino and the lactam-lactim (keto-enol) tautomers. NMR spectroscopy is a powerful tool for investigating such equilibria. The interconversion between tautomers can be slow on the NMR timescale, allowing for the observation of distinct signals for each form. By comparing the ¹³C NMR chemical shifts with those of model compounds where the tautomeric form is fixed, the predominant tautomer in solution can be identified. For example, the presence of a signal in the range of 160-185 ppm in the ¹³C NMR spectrum would be indicative of a carbonyl group, suggesting the presence of a lactam tautomer. nih.gov
Stereochemical assignments, particularly for substituted derivatives, are achieved using Nuclear Overhauser Effect (NOE) experiments, such as NOESY. These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of their relative configuration.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Substituted this compound Derivative. (Note: Data is illustrative, based on typical values for related heterocyclic systems.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2-NH₂ | 5.5 - 6.5 (br s) | - |
| C3-NH₂ | 5.0 - 6.0 (br s) | - |
| C4-H | 6.8 - 7.2 (d) | 110 - 120 |
| C5-H | 6.5 - 6.9 (d) | 105 - 115 |
| N6-H | 8.0 - 9.0 (s) | - |
| C1=O | - | 165 - 175 |
| C2 | - | 140 - 150 |
| C3 | - | 135 - 145 |
| C3a | - | 125 - 135 |
| C6a | - | 120 - 130 |
Single-Crystal X-ray Diffraction Studies of this compound and its Functionalized Products
Single-crystal X-ray diffraction provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and torsional angles, thereby confirming the molecular connectivity and solid-state conformation. Growing suitable single crystals of this compound or its derivatives is a critical prerequisite for this analysis.
The crystallographic data allows for the unambiguous determination of the tautomeric form present in the solid state. Furthermore, it reveals the three-dimensional arrangement of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding. For the title compound, extensive hydrogen bonding is expected due to the presence of two amino groups, a hydroxyl group, and two pyrrolic NH moieties. These interactions play a crucial role in the packing of the molecules in the crystal.
For instance, in the crystal structure of a related triazolo-pyridazino-indole system, the analysis confirmed the molecular structure and provided detailed information on the unit cell parameters (e.g., crystal system, space group, and cell dimensions) and intermolecular forces like C-H···π interactions mdpi.com. Similar analyses for this compound would provide unequivocal proof of its structure.
Table 2: Illustrative Crystallographic Data for a Pyrrolopyrrole Derivative. (Note: This table presents hypothetical data based on typical values for heterocyclic compounds.)
| Parameter | Value |
| Empirical Formula | C₆H₇N₃O |
| Formula Weight | 137.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.9 |
| β (°) | 95.5 |
| Volume (ų) | 680 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.340 |
Mass Spectrometry Techniques for Investigating Fragmentation Pathways of this compound Derivatives
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. By inducing fragmentation through collision-induced dissociation (CID), a characteristic pattern of product ions is generated, which serves as a structural fingerprint. The fragmentation of pyrrole derivatives is significantly influenced by the nature and position of substituents nih.gov. Common fragmentation pathways for related heterocyclic compounds include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO). For substituted derivatives, the cleavage of side chains is a predominant fragmentation route nih.gov.
For example, studies on α-pyrrolidinophenones show a characteristic loss of the pyrrolidine ring wvu.edu. In the case of this compound, one might expect initial losses corresponding to H₂O from the hydroxyl group or NH₃ from the amino groups, followed by cleavage of the bicyclic ring system. Elucidating these pathways is crucial for the structural confirmation of newly synthesized analogues and for identifying metabolites in biological systems.
Vibrational Spectroscopy (IR, Raman) for Analyzing Specific Bond Stretches and Chemical Environment within this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment mdpi.com. These techniques are based on the principle that chemical bonds vibrate at specific, quantized frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands. For instance, the N-H stretching vibrations of the pyrrole and amino groups typically appear in the region of 3200-3500 cm⁻¹ nih.gov. The O-H stretch from the hydroxyl group would also be found in this region, often as a broad band. If the molecule exists in a lactam tautomeric form, a strong C=O stretching absorption would be observed around 1650-1700 cm⁻¹ nih.govresearchgate.net. The C-N and C=C stretching vibrations of the pyrrole rings would appear in the fingerprint region (1400-1600 cm⁻¹).
Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is particularly useful for analyzing non-polar, symmetric bonds. It can be especially helpful in studying the pyrrolopyrrole core structure. Comparing experimental IR and Raman spectra with those calculated using computational methods, such as Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes.
Table 3: Key Expected IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| N-H (pyrrole, amine) | Stretching | 3200 - 3500 (sharp/medium) |
| C=O (lactam form) | Stretching | 1650 - 1700 (strong) |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1250 - 1350 |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring of this compound Transformations
Monitoring the progress of chemical reactions in real-time is essential for optimizing reaction conditions, understanding mechanisms, and ensuring process safety. In-situ spectroscopic techniques allow for the analysis of the reaction mixture as it evolves, without the need for sampling and quenching.
Techniques such as in-situ IR or Raman spectroscopy can be used to follow the synthesis or subsequent transformations of this compound. For example, during a synthesis, one could monitor the disappearance of reactant-specific vibrational bands and the simultaneous appearance of product-specific bands. This provides kinetic data and can help identify the formation of transient intermediates. Microwave-assisted synthesis, a common method for preparing pyrrole derivatives, can be coupled with these monitoring techniques to rapidly screen and optimize reaction parameters like temperature and time eurekaselect.com.
Process NMR spectroscopy is another powerful tool for real-time analysis, providing detailed structural information on all components in the reaction mixture. By tracking the changes in the concentration of reactants, intermediates, and products over time, a comprehensive kinetic profile of the transformation can be established. These advanced probes are invaluable for moving from laboratory-scale synthesis to efficient and controlled chemical production.
Applications of 2,3 Diaminopyrrolo 2,3 B Pyrrol 1 6h Ol As a Chemical Building Block or Ligand
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol as a Key Intermediate in Complex Heterocycle Synthesis
The strategic placement of reactive amino and hydroxyl groups on the pyrrolo[2,3-b]pyrrole (B13429425) core makes this compound a valuable intermediate in the synthesis of more complex heterocyclic systems. The vicinal diamino functionality provides a reactive site for the construction of fused five- or six-membered rings, leading to the formation of novel polycyclic aromatic systems. For instance, condensation reactions with dicarbonyl compounds can yield derivatives with extended π-systems, which are of interest in materials science.
The pyrrolo[2,3-b]pyridine scaffold, a related structural motif, is recognized as a "privileged structure" in medicinal chemistry, indicating its recurring presence in biologically active compounds. This highlights the potential of pyrrolo[2,3-b]pyrrole derivatives in the development of new therapeutic agents. The synthesis of various pyrrolopyridine derivatives often involves the cyclocondensation of aminopyrroles with suitable reagents, a strategy that could be adapted for this compound to access a diverse library of novel compounds. msesupplies.com
Investigation of this compound as a Ligand in Coordination Chemistry
The presence of multiple nitrogen and oxygen donor atoms in this compound suggests its potential as a chelating ligand in coordination chemistry. The two amino groups and the hydroxyl group can coordinate to a central metal ion, forming stable metal complexes. The geometry and electronic properties of these complexes would be influenced by the nature of the metal ion and the coordination mode of the ligand.
The study of pyrrole-based ligands is an active area of research, with applications in catalysis and bioinorganic chemistry. For example, new tridentate pyrrole-based ligands have been synthesized and their complexes with copper(II) and nickel(II) have been studied. researchgate.net Similarly, diimino-pyrrole complexes of palladium have been shown to exhibit interesting redox activity and variable coordination modes. nih.gov The investigation of this compound as a ligand could lead to the discovery of new catalysts or metal-based materials with unique properties.
Utilization of this compound in Supramolecular Assembly Design
Supramolecular chemistry involves the design and synthesis of large, ordered structures from smaller molecular components through non-covalent interactions. The ability of this compound to form hydrogen bonds through its amino and hydroxyl groups makes it an attractive building block for supramolecular assemblies. These interactions can direct the self-assembly of the molecules into well-defined architectures such as sheets, ribbons, or porous networks.
Dipyrrolyldiketones, which share structural similarities with the pyrrolo[2,3-b]pyrrole core, have been shown to form supramolecular assemblies through complexation with copper(II) ions. nih.gov The resulting planar complexes can stack in the solid state, leading to the formation of ordered structures. By analogy, metal complexes of this compound could also be explored for their ability to form functional supramolecular materials.
Exploration of this compound as a Scaffold for Organic Catalysis
The pyrrole (B145914) ring is a versatile scaffold in organic synthesis and has been incorporated into various catalysts. nih.govresearchgate.net The functional groups of this compound can be modified to introduce catalytically active sites. For example, the amino groups could be functionalized to create chiral ligands for asymmetric catalysis, or they could be used to immobilize the molecule onto a solid support for heterogeneous catalysis.
The development of new catalysts based on readily available heterocyclic scaffolds is a key goal in green chemistry. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, for instance, has been achieved using a one-pot, three-component reaction catalyzed by a simple ammonium salt. scielo.org.mx This demonstrates the potential for developing efficient and environmentally friendly catalytic systems based on pyrrole-containing molecules like this compound.
Role of this compound in Reaction Probes and Chemical Sensors
The development of fluorescent probes and chemical sensors for the detection of specific analytes is a rapidly growing field. The pyrrolo[2,3-b]pyrrole core of this compound could serve as the basis for a new class of sensors. The amino and hydroxyl groups can act as binding sites for analytes, and this binding event could trigger a change in the photophysical properties of the molecule, such as its fluorescence emission.
Diketopyrrolopyrrole (DPP) derivatives, which are structurally related to the pyrrolo[2,3-b]pyrrole core, are known for their strong fluorescence and have been used in the development of fluorescent probes. mdpi.com The electronic properties of the pyrrolo[2,3-b]pyrrole system in this compound could be tuned by appropriate substitution to create sensors with high sensitivity and selectivity for specific ions or molecules.
Future Research Directions and Unexplored Avenues in 2,3 Diaminopyrrolo 2,3 B Pyrrol 1 6h Ol Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency
Currently, there are no specific established synthetic routes for 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol. Future research should prioritize the development of efficient and scalable syntheses of this target molecule. Drawing inspiration from the synthesis of related pyrrole-fused compounds, several strategies could be explored. berhamporegirlscollege.ac.in
One potential avenue is the adaptation of classical pyrrole (B145914) syntheses, such as the Paal-Knorr or Hantzsch syntheses, using appropriately functionalized precursors. wikipedia.orgorganic-chemistry.org For instance, a 1,4-dicarbonyl compound bearing adjacent amino and hydroxyl functionalities could be a key starting material. Another promising approach would be the development of a multi-component reaction, which could offer a more convergent and atom-economical route to the desired scaffold.
Furthermore, modern synthetic techniques could be employed to enhance efficiency and sustainability. researchgate.net These might include:
Microwave-assisted synthesis: To potentially reduce reaction times and improve yields.
Flow chemistry: For safer and more controlled production, particularly if any intermediates are unstable.
Catalytic C-H functionalization: To introduce functional groups at a late stage, thereby increasing synthetic efficiency. scholaris.ca
A comparative analysis of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Modified Paal-Knorr Synthesis | Utilizes well-established reaction principles. | Availability of suitable 1,4-dicarbonyl precursors. |
| Multi-component Reactions | High atom economy, convergent synthesis. | Optimization of reaction conditions for multiple components. |
| Late-stage C-H Functionalization | Increased synthetic efficiency and rapid diversification. | Achieving regioselectivity on the pyrrolo[2,3-b]pyrrole (B13429425) core. |
Expanding the Scope of Derivatization and Scaffold Modification
The presence of two amino groups and a hydroxyl group on the this compound scaffold provides multiple handles for derivatization. Future research should focus on systematically exploring the reactivity of these functional groups to generate a library of novel compounds with diverse properties.
Key areas for exploration include:
N-alkylation and N-arylation of the amino groups to introduce a variety of substituents.
Acylation and sulfonylation to form amides and sulfonamides, which are common pharmacophores.
O-alkylation and O-acylation of the hydroxyl group to modulate solubility and other physicochemical properties.
Diazotization of the amino groups followed by Sandmeyer-type reactions to introduce a wide range of functionalities.
Moreover, modifications to the pyrrolo[2,3-b]pyrrole core itself, such as electrophilic aromatic substitution, could be investigated to further expand the chemical space around this scaffold. uobaghdad.edu.iq
Deeper Mechanistic Understanding of Key Transformations
As novel synthetic routes and derivatization strategies are developed, a thorough understanding of the underlying reaction mechanisms will be crucial for optimization and broader application. Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of key transformations.
For instance, in the synthesis of the core scaffold, understanding the cyclization and aromatization steps is critical. youtube.com Mechanistic studies could involve:
Isolation and characterization of reaction intermediates.
Kinetic studies to determine reaction orders and activation parameters.
Isotope labeling studies to trace the fate of atoms throughout the reaction.
Computational modeling of reaction pathways to identify transition states and intermediates. organic-chemistry.org
A detailed understanding of the regioselectivity of derivatization reactions will also be essential for the rational design of new analogues.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in accelerating research into this compound and its derivatives. nih.gov Future computational studies could focus on:
Predicting the reactivity and regioselectivity of the scaffold towards various electrophiles and nucleophiles.
Modeling the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to predict its behavior in electronic materials.
Simulating the interactions of derivatives with biological targets, such as enzymes or receptors, to guide the design of new therapeutic agents. crimsonpublishers.com
Predicting the physicochemical properties of new analogues, such as solubility and lipophilicity, to aid in the development of drug candidates.
The synergy between computational predictions and experimental validation will be key to efficiently exploring the potential of this novel chemical scaffold.
Exploration of New Applications as a Versatile Chemical Platform
The unique structural features of this compound suggest its potential for a wide range of applications. As a versatile chemical platform, future research should explore its utility in various fields:
Medicinal Chemistry: The pyrrolo[2,3-b]pyrrole scaffold is a "privileged structure" found in many biologically active compounds. nih.govnih.gov Derivatives of this compound could be screened for a variety of biological activities, including as kinase inhibitors, antibacterial agents, or antiviral compounds. nih.gov
Materials Science: The electron-rich nature of the pyrrole system suggests potential applications in organic electronics. biolmolchem.com Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells.
Coordination Chemistry: The di-amino functionality could act as a bidentate ligand for the coordination of metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or catalysts.
The exploration of these and other applications will undoubtedly uncover the full potential of this currently understudied molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
